molecular formula C10H7BrF2O B13592019 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13592019
M. Wt: 261.06 g/mol
InChI Key: KMTGNDMDWDPGSX-UHFFFAOYSA-N
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Description

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C10H7BrF2O. This compound is characterized by the presence of bromine and fluorine atoms attached to a tetrahydronaphthalene ring system. It is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination and fluorination of a tetrahydronaphthalene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperature and solvent conditions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction parameters is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets and pathways within a given system. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the tetrahydronaphthalene ring, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H7BrF2O

Molecular Weight

261.06 g/mol

IUPAC Name

6-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-one

InChI

InChI=1S/C10H7BrF2O/c11-6-1-2-7-8(5-6)10(12,13)4-3-9(7)14/h1-2,5H,3-4H2

InChI Key

KMTGNDMDWDPGSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1=O)C=CC(=C2)Br)(F)F

Origin of Product

United States

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